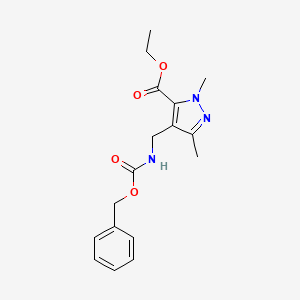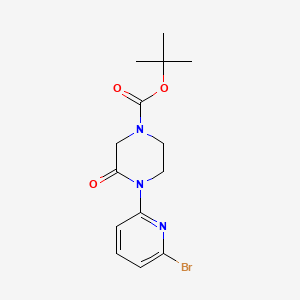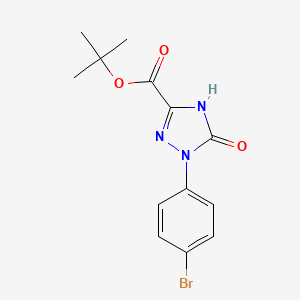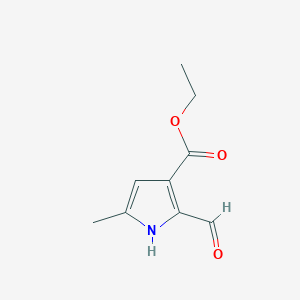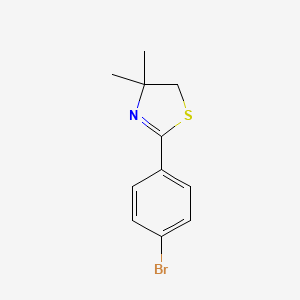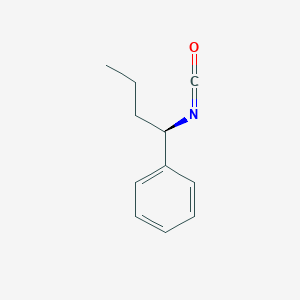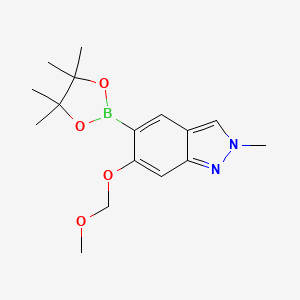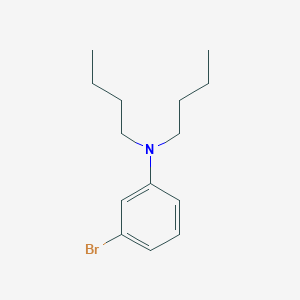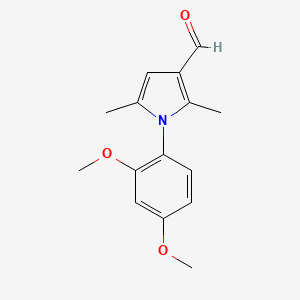
(S)-3-Amino-2,2-difluoro-3-(4-fluoro-phenyl)-propionic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-2,2-difluoro-3-(4-fluoro-phenyl)-propionic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its unique structural features, including the presence of fluorine atoms, which can significantly influence its chemical and biological properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2,2-difluoro-3-(4-fluoro-phenyl)-propionic acid hydrochloride typically involves several steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-fluorobenzaldehyde.
Formation of Intermediate: The precursor undergoes a series of reactions, including halogenation and amination, to introduce the amino and difluoro groups.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Amino-2,2-difluoro-3-(4-fluoro-phenyl)-propionic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form corresponding imines or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
(S)-3-Amino-2,2-difluoro-3-(4-fluoro-phenyl)-propionic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-3-Amino-2,2-difluoro-3-(4-fluoro-phenyl)-propionic acid hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain proteins or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-3-Amino-2,2-difluoro-3-(4-chloro-phenyl)-propionic acid hydrochloride
- (S)-3-Amino-2,2-difluoro-3-(4-bromo-phenyl)-propionic acid hydrochloride
- (S)-3-Amino-2,2-difluoro-3-(4-methyl-phenyl)-propionic acid hydrochloride
Uniqueness
(S)-3-Amino-2,2-difluoro-3-(4-fluoro-phenyl)-propionic acid hydrochloride is unique due to the presence of both amino and difluoro groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance its stability and binding affinity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H9ClF3NO2 |
|---|---|
Peso molecular |
255.62 g/mol |
Nombre IUPAC |
(3S)-3-amino-2,2-difluoro-3-(4-fluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-6-3-1-5(2-4-6)7(13)9(11,12)8(14)15;/h1-4,7H,13H2,(H,14,15);1H/t7-;/m0./s1 |
Clave InChI |
ZEPDMGWEHMEEMW-FJXQXJEOSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@@H](C(C(=O)O)(F)F)N)F.Cl |
SMILES canónico |
C1=CC(=CC=C1C(C(C(=O)O)(F)F)N)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(S)-4-[2-[[(S)-1-Boc-2-pyrrolidinyl]methoxy]-7-(8-chloro-1-naphthyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile](/img/structure/B13918293.png)
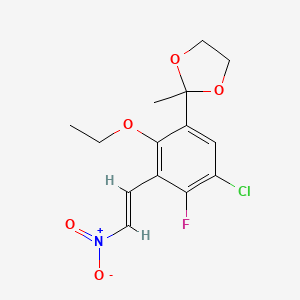
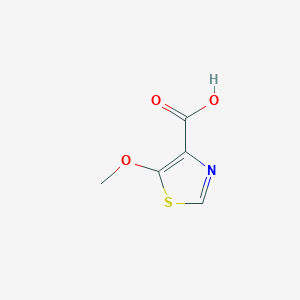
![2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B13918313.png)
